![molecular formula C17H16N6O3S B2535073 Methyl 4-[2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzoate CAS No. 575461-98-2](/img/structure/B2535073.png)

Methyl 4-[2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

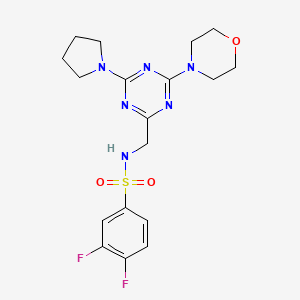

“Methyl 4-[2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzoate” is a complex organic compound. It contains a pyridyl group, a triazole group, and a benzoate group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the ligand 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol was treated with different metal ions salts to afford the corresponding complexes .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol has a melting point of 250-254 °C (lit.) .Scientific Research Applications

Synthesis and Heterocyclic Chemistry

- The compound has been utilized in the synthesis of various heterocyclic systems. Research by Toplak et al. (1999) demonstrates its application in preparing substituted fused pyrimidinones, showcasing its versatility as a reagent in organic synthesis and heterocyclic chemistry Toplak et al., 1999.

- Another study by Selič and Stanovnik (1997) highlights its role in the synthesis of heterocyclic systems, including derivatives of pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones, indicating its significance in creating bioactive molecules Selič & Stanovnik, 1997.

Pharmacological Applications

- Dave et al. (2007) explored its pharmacological potential by synthesizing thiazolidinones and Mannich bases of 4-Amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole. This study emphasizes the antimicrobial and antitubercular activities of the derivatives, suggesting possible medical applications Dave et al., 2007.

Synthesis of Anticancer Agents

- Zhou et al. (2008) described the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor with potential as an anticancer drug. This underscores the compound's role in developing targeted therapies for cancer Zhou et al., 2008.

Antitumor and Antimicrobial Activities

- Research on derivatives of 1,2,4-triazole indicates potential antitumor and antimicrobial activities. Havrylyuk et al. (2010) demonstrated the synthesis of 4-thiazolidinones containing benzothiazole moiety, highlighting its antitumor screening and revealing several compounds with significant activity on various cancer cell lines Havrylyuk et al., 2010.

Mechanism of Action

- The presence of a thiazole ring (Fig. 1) suggests that it may interact with enzymes or receptors involved in biological processes .

- Thiazoles are found in various biologically active compounds, such as antimicrobial drugs (e.g., sulfathiazole), antiretroviral drugs (e.g., Ritonavir), and antifungal drugs (e.g., Abafungin) .

Target of Action

Safety and Hazards

The safety and hazards of similar compounds have been documented. For instance, some compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

properties

IUPAC Name |

methyl 4-[[2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O3S/c1-26-16(25)12-2-4-13(5-3-12)20-14(24)10-27-17-22-21-15(23(17)18)11-6-8-19-9-7-11/h2-9H,10,18H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUORFOJFDFVLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(cyanomethyl)-2-[(5-{[(oxolan-2-yl)methyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2534990.png)

![N-[4-Methyl-3-(4-methylpyridin-2-yl)oxyphenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2534997.png)

![1-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2534999.png)

![N-(4-fluoro-3-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2535001.png)

![2-Methyl-4-[(2,2,2-trifluoroacetyl)amino]benzenesulfonyl chloride](/img/structure/B2535002.png)

![N-(2,4-dimethoxyphenyl)-8-fluoro-5-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2535003.png)

![5'-(4-Carboxyphenyl)-2',4',6'-trimethyl-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B2535004.png)

![1-(4-Chlorophenyl)-2-(2-(diethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2535012.png)